Unveiling NCGC00247743: A Potent and Selective USP2 Inhibitor for Therapeutic Development
Unveiling NCGC00247743: A Potent and Selective USP2 Inhibitor for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NCGC00247743, also known as ML364, is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). This guide provides a comprehensive overview of its biochemical and cellular activity, mechanism of action, and the experimental methodologies used for its characterization. NCGC00247743 demonstrates significant potential as a chemical probe to investigate the physiological roles of USP2 and as a lead compound for the development of novel therapeutics targeting cancers characterized by cyclin D1 overexpression, such as colorectal cancer and mantle cell lymphoma.
Core Compound Data
NCGC00247743 has been characterized through a series of biochemical and cellular assays to determine its potency and selectivity as a USP2 inhibitor. The quantitative data from these key experiments are summarized below.
| Parameter | Value | Assay Type | Substrate | Notes |
| IC50 | 1.1 µM | Biochemical | Internally quenched fluorescent di-ubiquitin (Lys-48-linked) | Measures the half-maximal inhibitory concentration against USP2 enzymatic activity.[1][2] |
| IC50 | 1.7 µM | Biochemical | Internally quenched fluorescent di-ubiquitin (Lys-63-linked) | Demonstrates activity against different ubiquitin linkage types.[1] |
| IC50 | 0.97 µM | Cellular (Western Blot Quantification) | Endogenous Cyclin D1 | Reflects the compound's potency in a cellular context by measuring the downstream effect of USP2 inhibition.[1] |
Mechanism of Action: USP2 Inhibition and Cell Cycle Arrest
NCGC00247743 exerts its biological effect by directly inhibiting the deubiquitinating activity of USP2. USP2 is a key regulator of protein stability, and one of its critical substrates is Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle. By inhibiting USP2, NCGC00247743 prevents the removal of ubiquitin from Cyclin D1, leading to its accelerated degradation by the proteasome. The resulting decrease in Cyclin D1 levels causes cell cycle arrest at the G1/S checkpoint, thereby inhibiting cancer cell proliferation.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments performed to characterize NCGC00247743.
Biochemical USP2 Inhibition Assay
This assay quantifies the direct inhibitory effect of NCGC00247743 on the enzymatic activity of USP2.
Protocol:
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Recombinant USP2 enzyme is dispensed into a 1536-well plate.
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NCGC00247743, dissolved in DMSO, is added to the wells at various concentrations using an acoustic dispenser. A DMSO-only control is also included.
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The enzyme and compound are incubated for 30 minutes at room temperature.
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An internally quenched fluorescent di-ubiquitin substrate (e.g., Di-Ub IQF Lys-48-02) is added to initiate the enzymatic reaction.
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The fluorescence intensity is monitored kinetically using a plate reader. The cleavage of the substrate by USP2 results in an increase in fluorescence.
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The rate of reaction is calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]
Cellular Cyclin D1 Degradation Assay (In-Cell ELISA)
This assay measures the effect of NCGC00247743 on the levels of its downstream target, Cyclin D1, within a cellular environment.
Protocol:
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HCT116 colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are treated with a dilution series of NCGC00247743 or a vehicle control (DMSO).
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Following a specified incubation period (e.g., 24 hours), the cells are fixed with formaldehyde.
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The cells are permeabilized with a detergent-based buffer to allow antibody access to intracellular proteins.
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The wells are incubated with a primary antibody specific for Cyclin D1.
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A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
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A colorimetric or fluorogenic substrate for the enzyme is added, and the signal is measured using a plate reader.
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The signal intensity, which is proportional to the amount of Cyclin D1, is used to determine the dose-dependent effect of the compound.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of NCGC00247743 on cell cycle progression.
Protocol:
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Cancer cell lines (e.g., HCT116, Mino) are treated with NCGC00247743 or a vehicle control for a defined period (e.g., 48 hours).
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The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
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The fixed cells are treated with RNase to remove RNA.
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The cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide.
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The DNA content of individual cells is measured using a flow cytometer.
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The distribution of cells in the G1, S, and G2/M phases of the cell cycle is analyzed based on their fluorescence intensity. An accumulation of cells in the G1 phase is indicative of G1/S arrest.[2]
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental processes used in the evaluation of NCGC00247743.
Conclusion
NCGC00247743 is a valuable chemical tool for the study of USP2 biology. Its well-characterized inhibitory activity and cellular effects make it a strong candidate for further preclinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of USP2 inhibition into clinical applications.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
